molecular formula C14H11N3O2 B1595322 1-(Benzyloxycarbonyl)benzotriazole CAS No. 57710-80-2

1-(Benzyloxycarbonyl)benzotriazole

Cat. No.: B1595322
CAS No.: 57710-80-2
M. Wt: 253.26 g/mol
InChI Key: OEFZXDSNQGIDHW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(Benzyloxycarbonyl)benzotriazole, also known as Cbz-Bt, primarily targets amino acids , specifically L-cysteine . It is used in the preparation of N-protected cysteines, each with a free sulfhydryl group .

Mode of Action

The compound interacts with its targets through a process of acylation . L-cysteine is treated with this compound, resulting in N-protected cysteines, each with a free sulfhydryl group . This interaction results in the formation of N-protected, free sulfhydryl cysteinoylbenzotriazoles .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of peptides . The compound facilitates the construction of peptides and peptide conjugates . The N-protected, free sulfhydryl cysteinoylbenzotriazoles, which are the products of the interaction between L-cysteine and this compound, can be further treated with diverse amino acids and dipeptides to afford corresponding N-protected, free sulfhydryl N-terminal cysteine dipeptides and tripeptides .

Pharmacokinetics

The compound’s impact on bioavailability is significant in the context of peptide synthesis, as it aids in the construction of peptides that have greater in vivo stability and bioavailability .

Result of Action

The result of the action of this compound is the formation of N-protected, free sulfhydryl N-terminal cysteine dipeptides and tripeptides . These peptides are important in many areas of biomedical research and are attractive targets for drug discovery .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound has a melting point of 107-109 °C , indicating that it is stable at room temperature but can be affected by high temperatures. Additionally, the compound should be stored at a temperature of 2-8°C for optimal stability. The compound’s efficacy in peptide synthesis can also be influenced by the pH of the environment, as certain reactions may require specific pH conditions.

Preparation Methods

The synthesis of 1-(Benzyloxycarbonyl)benzotriazole typically involves the reaction of benzotriazole with benzyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Properties

IUPAC Name

benzyl benzotriazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19-10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFZXDSNQGIDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326790
Record name 1-(Benzyloxycarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57710-80-2
Record name 1-(Benzyloxycarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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